Structural Differentiation: α-Methyl-Propanoic Acid vs. Simpler Scaffolds
The target compound possesses an α-methyl-substituted propanoic acid chain at the azetidine C-2 position, whereas the closest commercially available analog, 3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 103700-14-7), carries a carboxylic acid directly attached to the azetidine ring (C6H9NO4; MW 159.14 vs. C9H15NO4; MW 201.22 for the target) . This structural difference is functionally significant: the α-methyl branch creates a quaternary stereocenter that pre-organizes the substrate for stereoselective alkylation at the carbapenem C-2 position, a critical determinant of antibacterial potency in the final carbapenem product [1].
| Evidence Dimension | Molecular architecture at the C-2 side chain |
|---|---|
| Target Compound Data | C9H15NO4; MW 201.22; contains α-methyl-propanoic acid side chain (confirmed by SMILES: CC(C1C(C(=O)N1)(C)C(C)O)C(=O)O and InChIKey: CGUQIOMUNIKMDT-UHFFFAOYSA-N) |
| Comparator Or Baseline | 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 103700-14-7): C6H9NO4; MW 159.14; carboxylic acid directly on C-2 |
| Quantified Difference | MW increase of 42.08 Da (ΔC3H6) corresponding to the α-methyl-propanoic acid extension; additional chiral center enabling stereocontrol at the nascent carbapenem C-2 |
| Conditions | Structural comparison based on CAS registry data and published synthetic routes for 1β-methylcarbapenem key intermediates [1] |
Why This Matters
The α-methyl-propanoic acid architecture is a prerequisite for stereoselective entry into the 1β-methylcarbapenem series; procurement of the incorrect azetidine-2-carboxylic acid scaffold would preclude this synthetic pathway.
- [1] Yamanaka, T.; et al. Highly Stereoselective and Practical Synthesis of a Chiral 1β-Methylcarbapenem Key Intermediate Using Radical Cyclization. Tetrahedron Lett. 1996, 37, 6747–6750. View Source
